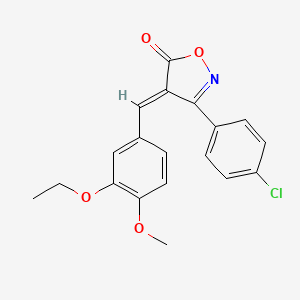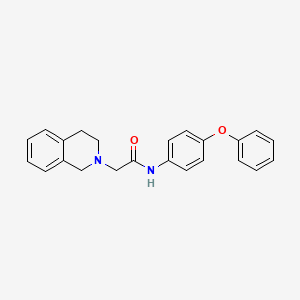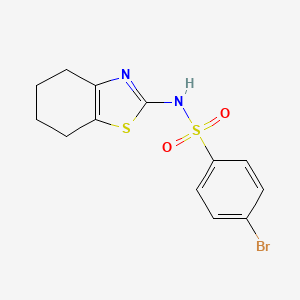
(4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one
Overview
Description
(4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with amino acids or their derivatives. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to maximize efficiency, reduce costs, and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis and as a precursor for more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with enzymes and other biomolecules.
Medicine
The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of significant interest.
Industry
In industrial applications, the compound may be used in the development of new materials, coatings, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (4E)-3-(4-chlorophenyl)-4-(benzylidene)-1,2-oxazol-5(4H)-one
- (4E)-3-(4-chlorophenyl)-4-(4-methoxybenzylidene)-1,2-oxazol-5(4H)-one
Uniqueness
The presence of the ethoxy and methoxy groups in (4E)-3-(4-chlorophenyl)-4-(3-ethoxy-4-methoxybenzylidene)-1,2-oxazol-5(4H)-one may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4E)-3-(4-chlorophenyl)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-17-11-12(4-9-16(17)23-2)10-15-18(21-25-19(15)22)13-5-7-14(20)8-6-13/h4-11H,3H2,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVJKRZOMSRYLO-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methoxyphenyl)-1-[(2-phenylethyl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3589163.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3589174.png)


![ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPHENYL)CARBAMOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B3589188.png)

![N-[2-(4-morpholinyl)ethyl]-N'-(4-phenoxyphenyl)thiourea](/img/structure/B3589208.png)

![4-({[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3589223.png)
![4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3589233.png)
![2,3-dichloro-N-[4-([1,3]oxazolo[5,4-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B3589243.png)

![methyl 3-{[2-(2-hydroxyphenyl)-4-quinazolinyl]amino}benzoate](/img/structure/B3589251.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-phenoxyacetamide](/img/structure/B3589256.png)
